molecular formula C10H14O3 B8032631 4-Methoxy-3-propoxyphenol

4-Methoxy-3-propoxyphenol

Cat. No.: B8032631
M. Wt: 182.22 g/mol
InChI Key: KFKLNWQYUHHXBQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-propoxyphenol is a phenolic derivative featuring a benzene ring substituted with a methoxy (-OCH₃) group at the para (4th) position and a propoxy (-OCH₂CH₂CH₃) group at the meta (3rd) position.

Properties

IUPAC Name

4-methoxy-3-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h4-5,7,11H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKLNWQYUHHXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-propoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological behaviors of phenolic derivatives are heavily influenced by substituent type, position, and chain length. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Properties of 4-Methoxy-3-propoxyphenol and Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 4-OCH₃, 3-OCH₂CH₂CH₃ 198.22 (calculated) Moderate lipophilicity; likely higher solubility in organic solvents vs. polar analogues N/A
4-Hydroxy-3-methoxyphenethanol 4-OH, 3-OCH₃, -CH₂CH₂OH 168.19 Polar due to -OH and -CH₂CH₂OH; implicated in metabolic pathways (e.g., neurotransmitter metabolism)
4-(Benzyloxy)-3-phenethoxyphenol 4-OBn, 3-OCH₂CH₂Ph 336.39 (calculated) High molecular weight; reduced aqueous solubility due to bulky aromatic substituents
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 3-OCH₃, 4-OCH₂CH₂CH₂Ph, -CH₂OH 302.37 (calculated) Bulky phenylpropoxy group increases steric hindrance, potentially reducing enzymatic degradation
Key Observations:
  • Lipophilicity: The propoxy group in this compound enhances lipophilicity compared to polar derivatives like 4-Hydroxy-3-methoxyphenethanol (logP ~1.8 vs. ~0.5 estimated). This property may improve membrane permeability but reduce water solubility.
  • Metabolic Stability : Bulky substituents (e.g., benzyloxy or phenylpropoxy groups in ) hinder metabolic clearance, whereas shorter chains (e.g., propoxy) may increase susceptibility to oxidation or hydrolysis.
  • Synthetic Accessibility: Propoxy-substituted phenols are typically synthesized via alkylation or Mitsunobu reactions (as seen in ), while hydroxylated derivatives like 4-Hydroxy-3-methoxyphenethanol may require protective group strategies .

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